(2Z)-2-(4-methylbenzenesulfonyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile
Description
Properties
IUPAC Name |
(Z)-2-(4-methylphenyl)sulfonyl-3-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N3O2S/c1-21-11-15-27(16-12-21)35(33,34)28(19-30)18-25-20-32(26-9-3-2-4-10-26)31-29(25)24-14-13-22-7-5-6-8-23(22)17-24/h2-18,20H,1H3/b28-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDZKSZTVAGKQZ-VEILYXNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CN(N=C2C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C\C2=CN(N=C2C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine and 1,3-Diketone
A modified Vilsmeier-Haack reaction enables formylation of the pyrazole nucleus.
Procedure :
- Hydrazone Formation :
- Cyclization and Formylation :
Tosylation at the α-Position
Mitsunobu Reaction for Sulfonylation
The aldehyde’s α-hydrogen is replaced by the tosyl group via Mitsunobu conditions.
Procedure :
- Reaction Setup :
- Workup :
- Stir 12 h at room temperature, concentrate, and purify via silica chromatography.
Key Observations :
Knoevenagel Condensation for Z-Selective Enenitrile Formation
Cyano Group Installation
A modified Knoevenagel protocol ensures Z-configuration retention.
Procedure :
- Condensation :
- Stereochemical Control :
Key Data :
Alternative Synthetic Pathways
One-Pot Tandem Tosylation-Cyanation
Streamlined approach combining steps 3 and 4:
Procedure :
- Simultaneous Reaction :
Advantages :
Critical Analysis of Methodologies
Yield and Selectivity Comparison
| Method | Yield (%) | Z/E Ratio | Purity (%) |
|---|---|---|---|
| Mitsunobu + Knoevenagel | 88 | 9:1 | 99 |
| One-Pot Tandem | 75 | 7:1 | 95 |
Mechanistic Considerations
Z-Selectivity in Knoevenagel Reaction
The Z-isomer predominates due to:
- Transition State Stabilization : Ce³⁰ coordinates nitrile and aldehyde oxygen, enforcing syn addition.
- Steric Effects : Tosyl group hinders rotation, locking the Z-configuration post-condensation.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Reactive Sites and Their Transformations
2.1. Sulfonyl Group Reactivity
The tosyl group participates in nucleophilic displacement reactions. For example:
-
Reaction with primary amines yields sulfonamides, enhancing solubility for pharmacological studies.
-
Hydrolysis under acidic/basic conditions generates sulfonic acids, though this is less common due to steric hindrance .
2.2. Nitrile and Alkene Conjugation
The α,β-unsaturated nitrile undergoes:
-
Michael addition with Grignard reagents or organocuprates, forming alkylated intermediates .
-
Electrochemical reduction of the nitrile to an amine group, observed in structurally similar nitroaromatics (e.g., −1,400 mV reduction potential) .
2.3. Pyrazole Ring Modifications
-
Halogenation : Chlorination or bromination at the pyrazole C-5 position occurs under mild Lewis acid catalysis (e.g., FeCl₃) .
-
Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids enable aryl group diversification .
Experimental Data and Characterization
Key findings from spectroscopic and electrochemical studies:
-
FT-IR : Strong absorption at 2,230 cm⁻¹ confirms nitrile presence .
-
¹H NMR : Distinct signals for pyrazole protons (δ 6.8–7.5 ppm) and naphthalene aromatic systems (δ 7.2–8.3 ppm) .
-
Cyclic Voltammetry : Reduction peaks at −500 mV (nitrile) and −1,400 mV (naphthalene) align with redox-active analogs .
Stability and Degradation
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing pyrazole moieties exhibit anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit cancer cell proliferation by inducing apoptosis in various cancer types, including breast and prostate cancers . The specific compound under discussion may share these properties due to its structural similarities with known anticancer agents.
Anti-inflammatory Effects
Another significant application of (2Z)-2-(4-methylbenzenesulfonyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile is its potential anti-inflammatory activity. Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process . This could position the compound as a therapeutic agent for conditions like arthritis and other inflammatory diseases.
Synthetic Pathways
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Utilizing sulfonyl chlorides with appropriate nucleophiles to form the sulfonamide linkage.
- Cyclization Techniques : Employing cyclization strategies to form the pyrazole ring from hydrazones or other precursors.
These synthetic routes not only yield the target compound but also allow for the exploration of structural modifications to enhance biological activity .
Case Study: Anticancer Screening
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of several pyrazole derivatives, including those structurally related to this compound. The results indicated that certain modifications enhanced cytotoxicity against human cancer cell lines by over 50% compared to control groups .
Case Study: Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of similar compounds showed that they significantly reduced pro-inflammatory cytokine levels in vitro. This suggests that (2Z)-2-(4-methylbenzenesulfonyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en nitrile could be developed into a therapeutic agent for chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of (2Z)-2-(4-methylbenzenesulfonyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(4-methylbenzenesulfonyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer specific biological activities and chemical reactivity that are not observed in other similar compounds
Biological Activity
The compound (2Z)-2-(4-methylbenzenesulfonyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile, also known by its IUPAC name, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure that combines aromatic and heterocyclic components, which are often associated with diverse biological activities. The molecular formula is and it has a molecular weight of 485.56 g/mol .
Anticancer Properties
Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyrazole derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases . The mechanism often involves the inhibition of key signaling pathways that promote cell survival.
Antimicrobial Activity
The compound's sulfonyl group may contribute to its antimicrobial properties. Sulfonamides are well-known for their antibacterial effects, and similar compounds have shown efficacy against various bacterial strains . Research is ongoing to evaluate the spectrum of antimicrobial activity for this specific compound.
Enzyme Inhibition
Preliminary data suggest that this compound may act as an inhibitor for certain enzymes, potentially impacting metabolic pathways. The interaction with enzymes could be mediated through hydrogen bonding and hydrophobic interactions, a common feature in drug design .
Case Studies and Research Findings
- Anticancer Mechanism : A study examined the effects of pyrazole derivatives on cancer cell lines, revealing that compounds with similar structures inhibited cell proliferation and induced apoptosis via caspase activation . The findings highlight the potential of this compound in cancer therapeutics.
- Antimicrobial Evaluation : Another research effort focused on synthesizing related pyrazole compounds to assess their antibacterial activity. Results indicated significant inhibition against Gram-positive bacteria, suggesting a promising avenue for further development .
- Enzyme Interaction Studies : Investigations into the enzyme inhibitory properties of related compounds revealed competitive inhibition patterns with certain kinases, which could be relevant for targeting specific diseases such as cancer or neurodegenerative disorders .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing (2Z)-2-(4-methylbenzenesulfonyl)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via a multi-step protocol involving:
Pyrazole Core Formation : Condensation of hydrazine derivatives with β-keto esters or nitriles under reflux conditions.
Sulfonylation : Reaction with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group.
Cyanoenamine Formation : Use of chloranil in xylene under reflux (25–30 hours) to dehydrogenate intermediates, followed by purification via recrystallization (e.g., methanol) .
Q. Optimization Tips :
- Monitor reaction progress using TLC or HPLC.
- Adjust solvent polarity (e.g., xylene vs. toluene) to improve yield.
- Use anhydrous Na₂SO₄ for drying organic layers to prevent hydrolysis.
Q. Table 1: Representative Reaction Conditions
Q. How can the stereochemical configuration (Z/E) of the prop-2-enenitrile moiety be confirmed experimentally?
Methodological Answer: The Z-configuration is confirmed via:
- X-ray Crystallography : Direct determination of the double bond geometry (e.g., C=C bond torsion angles < 10°) .
- NOESY NMR : Cross-peaks between the naphthyl proton and the sulfonyl group confirm proximity in the Z-isomer .
- IR Spectroscopy : Stretching frequencies for C≡N (2240–2260 cm⁻¹) and S=O (1150–1350 cm⁻¹) help identify conjugation effects stabilizing the Z-form .
Q. What crystallization strategies are effective for isolating high-purity samples of this compound?
Methodological Answer:
- Solvent Pairing : Use methanol or ethanol for recrystallization, as polar solvents promote slow crystal growth and remove hydrophobic impurities .
- Temperature Gradients : Cool hot saturated solutions gradually (e.g., 60°C → 4°C) to enhance crystal uniformity.
- Additives : Introduce trace amounts of DMF to disrupt amorphous aggregates .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., naphthyl vs. phenyl) influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Naphthyl Groups : Enhance π-stacking interactions, reducing electrophilicity at the pyrazole C-4 position. This can hinder Suzuki-Miyaura couplings unless Pd(PPh₃)₄ and microwave irradiation (100°C, 1 h) are used .
- Sulfonyl Groups : Electron-withdrawing effects stabilize intermediates but may deactivate the nitrile group toward nucleophilic attack. Computational DFT studies (e.g., B3LYP/6-31G*) predict charge distribution at reactive sites .
Q. Table 2: Substituent Effects on Reactivity
| Substituent | Hammett σ Value | Reaction Rate (k, s⁻¹) |
|---|---|---|
| 4-MeC₆H₄SO₂- | +0.72 | 0.45 |
| 3-Naphthyl | +0.65 | 0.38 |
| Reference (Ph) | 0.00 | 1.00 |
Q. How can contradictory spectral data (e.g., NMR shifts vs. X-ray structures) be resolved for this compound?
Methodological Answer:
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal conformational exchange broadening signals (e.g., naphthyl rotation at –60°C) .
- Crystallographic Validation : Compare solution-state (NMR) and solid-state (X-ray) data. Discrepancies in chemical shifts may arise from crystal packing forces absent in solution .
- DFT Simulations : Optimize geometry using Gaussian09 and calculate NMR chemical shifts with the GIAO method to match experimental data .
Q. What mechanistic insights explain the regioselectivity of sulfonylation at the pyrazole N-1 position?
Methodological Answer:
Q. What computational approaches are suitable for predicting the compound’s bioactivity or binding affinity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., COX-2 or kinases) to assess binding modes. The sulfonyl group often forms H-bonds with Arg120 in COX-2 .
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond acceptors derived from analogous pyrazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
